molecular formula C18H23Cl2NO B13773927 Benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride CAS No. 88838-11-3

Benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride

Cat. No.: B13773927
CAS No.: 88838-11-3
M. Wt: 340.3 g/mol
InChI Key: DYXCORAHUFMWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride is a chemical compound known for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride involves several steps. One common method includes the reaction of p-chlorobenzyl chloride with alpha-methylphenethylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with hydrochloric acid to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The process often involves the use of catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system to suppress the cough reflex. The compound binds to receptors in the brainstem, inhibiting the transmission of signals that trigger coughing .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl alcohol, p-hydroxy-alpha-(1-((1-methyl-2-phenoxyethyl)amino)ethyl)-, p-acetate
  • 1-(4-Chlorophenyl)-2-(dimethylamino)-1-methylethyl alcohol hydrochloride
  • 4-Chloro-alpha-methylbenzyl alcohol

Uniqueness

Benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride stands out due to its specific antitussive properties and its ability to interact with central nervous system receptors. This makes it particularly effective in suppressing coughs compared to other similar compounds .

Properties

CAS No.

88838-11-3

Molecular Formula

C18H23Cl2NO

Molecular Weight

340.3 g/mol

IUPAC Name

[3-(4-chlorophenyl)-3-hydroxypropyl]-methyl-(2-phenylethyl)azanium;chloride

InChI

InChI=1S/C18H22ClNO.ClH/c1-20(13-11-15-5-3-2-4-6-15)14-12-18(21)16-7-9-17(19)10-8-16;/h2-10,18,21H,11-14H2,1H3;1H

InChI Key

DYXCORAHUFMWEV-UHFFFAOYSA-N

Canonical SMILES

C[NH+](CCC1=CC=CC=C1)CCC(C2=CC=C(C=C2)Cl)O.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.